Product packaging for N-Boc-2-amino-5-bromobenzaldehyde(Cat. No.:CAS No. 199273-16-0)

N-Boc-2-amino-5-bromobenzaldehyde

Cat. No.: B169040
CAS No.: 199273-16-0
M. Wt: 300.15 g/mol
InChI Key: BEFGBAVTKUUICF-UHFFFAOYSA-N
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Description

Strategic Significance of its Integrated Functionalities: Protected Amine, Aryl Halide, and Aldehyde

The power of N-Boc-2-amino-5-bromobenzaldehyde lies in the distinct and complementary reactivity of its three key functional groups:

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. researchgate.netwikipedia.org It renders the otherwise reactive amino group inert to a variety of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org This protection is crucial as it allows for selective reactions to occur at the other two positions of the molecule. researchgate.net The Boc group is stable under many synthetic transformations but can be readily removed under acidic conditions, unmasking the amine for subsequent reactions such as acylation, alkylation, or participation in cyclization reactions. organic-chemistry.org

The Aryl Halide (Bromine): The bromine atom on the aromatic ring serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.com These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and other complex frameworks commonly found in pharmaceuticals and functional materials.

The Aldehyde: The aldehyde group is a highly versatile functional group that can undergo a vast array of chemical transformations. orgsyn.org It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in condensation reactions to form imines or alkenes. The formation of imine bonds, for instance, is a robust and often reversible reaction that is valuable in the construction of larger, dynamic molecular architectures. acs.orgacs.org Furthermore, the aldehyde can participate in various named reactions, such as the Wittig reaction, to introduce new carbon-carbon double bonds.

The strategic placement of these three groups on the benzene (B151609) ring allows for a high degree of control over the synthetic outcome. The electron-withdrawing nature of the aldehyde and bromine groups influences the reactivity of the aromatic ring, while the steric bulk of the Boc-protected amine can direct reactions to specific positions.

Contextualization within Modern Synthetic Methodologies and Complex Molecule Construction

The utility of this compound is best understood in the context of modern synthetic methodologies that prioritize efficiency, selectivity, and molecular complexity. The ability to perform a sequence of orthogonal reactions on a single substrate is a hallmark of contemporary synthetic chemistry.

For instance, a synthetic chemist could first utilize the bromine atom in a Suzuki coupling to introduce a new aryl group. Following this, the aldehyde could be converted into another functional group, for example, through a reductive amination. Finally, the Boc group could be removed to reveal the primary amine, which could then be used to close a heterocyclic ring. This programmed, step-wise approach allows for the rapid and efficient construction of highly functionalized and complex target molecules from a relatively simple and commercially available starting material. enamine.net This building block is particularly relevant in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.

Chemical and Physical Properties

Below is a table summarizing some of the key physical and chemical properties of this compound and its parent compound, 2-amino-5-bromobenzaldehyde (B112427).

PropertyThis compound2-Amino-5-bromobenzaldehyde
CAS Number 199273-16-0 biosynth.com29124-57-0 sigmaaldrich.com
Molecular Formula C₁₂H₁₄BrNO₃ C₇H₆BrNO cymitquimica.com
Molecular Weight 300.15 g/mol 200.03 g/mol sigmaaldrich.com
Appearance SolidCrystalline solid cymitquimica.com
Boiling Point 331.6 ± 32.0 °C (predicted) 290.3 ± 25.0 °C at 760 mmHg
Melting Point Not specified74-77 °C orgsyn.org
Density 1.454 ± 0.06 g/cm³ 1.7 ± 0.1 g/cm³
Solubility Soluble in many organic solvents.Soluble in polar solvents like water and alcohols. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14BrNO3 B169040 N-Boc-2-amino-5-bromobenzaldehyde CAS No. 199273-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-bromo-2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFGBAVTKUUICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596300
Record name tert-Butyl (4-bromo-2-formylphenyl)carbamatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199273-16-0
Record name tert-Butyl (4-bromo-2-formylphenyl)carbamatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Precursor Derivatization of N Boc 2 Amino 5 Bromobenzaldehyde

Synthesis of 2-Amino-5-bromobenzaldehyde (B112427) Precursors

The generation of 2-amino-5-bromobenzaldehyde is a critical step, typically involving a two-stage sequence: the reduction of a carboxylic acid to a benzylic alcohol, followed by the selective oxidation of the alcohol to the desired aldehyde.

The synthesis of the key intermediate, 2-amino-5-bromobenzyl alcohol, is commonly achieved through the reduction of 2-amino-5-bromobenzoic acid. wisc.eduorgsyn.org A powerful reducing agent, lithium aluminum hydride (LiAlH₄), is employed for this transformation. The reaction is typically conducted in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent unwanted side reactions with moisture and air. wisc.eduorgsyn.org The carboxylic acid is dissolved in THF and cooled, after which LiAlH₄ is added portion-wise to control the exothermic reaction. wisc.eduorgsyn.org The reaction mixture is then allowed to warm to room temperature and stirred overnight to ensure complete conversion. wisc.eduorgsyn.org Following the reaction, a careful workup procedure is necessary to quench the excess LiAlH₄ and isolate the product, which is typically obtained as a solid powder in high yield. wisc.eduorgsyn.org

ParameterCondition
Starting Material 2-Amino-5-bromobenzoic Acid
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Tetrahydrofuran (THF), dry
Temperature 0 °C to room temperature
Atmosphere Inert (e.g., Nitrogen)
Yield 80-88%
Data derived from an Organic Syntheses procedure detailing the reduction of 2-amino-5-bromobenzoic acid. orgsyn.org

Once 2-amino-5-bromobenzyl alcohol is obtained, the next step is its selective oxidation to 2-amino-5-bromobenzaldehyde. This transformation requires mild conditions to avoid over-oxidation to the corresponding carboxylic acid. Catalytic aerobic oxidation methods are preferred for their efficiency and environmental compatibility.

A highly effective method for the oxidation of 2-amino-5-bromobenzyl alcohol utilizes a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system. wisc.eduresearchgate.net This system operates efficiently at room temperature using ambient air as the stoichiometric oxidant. wisc.eduresearchgate.net A typical catalytic cocktail includes a copper(I) source like copper(I) iodide (CuI), a ligand such as 2,2'-bipyridine (B1663995) (bpy), TEMPO as the co-catalyst, and a base like N-methylimidazole (NMI) in a solvent such as acetonitrile (B52724). wisc.eduorgsyn.org The reaction is characterized by a distinct color change from a dark red/brown to dark green upon completion. orgsyn.orgrsc.org This method is valued for its high selectivity for the aldehyde and its tolerance of various functional groups, including the amino group present in the substrate. wisc.eduresearchgate.net

Beyond copper-based systems, iron-catalyzed aerobic oxidations have emerged as a cost-effective and selective alternative. researchgate.net A notable example is the combination of iron(III) chloride (FeCl₃), L-valine, and TEMPO, which effectively oxidizes a broad range of primary and secondary benzylic, allylic, and heterocyclic alcohols to their corresponding aldehydes and ketones. organic-chemistry.orgorganic-chemistry.org This system operates under an oxygen atmosphere and provides good to excellent yields. organic-chemistry.orgorganic-chemistry.org

Another iron-based system employs iron(III) nitrate (B79036) [Fe(NO₃)₃] with TEMPO. nih.gov Mechanistic studies suggest this system operates via a "serial cooperativity" pathway, where an in-situ generated oxoammonium species, derived from TEMPO, is the primary oxidant for the alcohol. This is distinct from the "integrated cooperativity" proposed for Cu/TEMPO systems. nih.gov This mechanistic difference leads to different chemoselectivity; for instance, the Fe(NO₃)₃/TEMPO system shows high selectivity for benzylic alcohols over aliphatic alcohols, a feature that can be exploited in complex molecule synthesis. nih.gov

Catalyst SystemKey ComponentsTypical ConditionsMechanistic FeatureSelectivity Profile
Copper/TEMPO Cu(I) or Cu(II) salt, Ligand (e.g., bpy), TEMPO, BaseRoom temp, Air, MeCNIntegrated CooperativityHigh selectivity for 1° over 2° alcohols
Iron/TEMPO Fe(NO₃)₃ or FeCl₃, (Optional: L-valine), TEMPORoom temp, Air or O₂Serial Cooperativity (NOₓ cycle)High selectivity for benzylic over aliphatic alcohols
Comparative data synthesized from studies on Cu/TEMPO and Fe/TEMPO catalytic systems. nih.gov

Selective Oxidation Methodologies for Benzylic Alcohols

N-tert-Butoxycarbonyl (N-Boc) Protection Strategies for Amino Functionality

With 2-amino-5-bromobenzaldehyde in hand, the final step is the protection of the amino group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions. The protection is achieved by reacting 2-amino-5-bromobenzaldehyde with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane. This reaction introduces the Boc group onto the nitrogen atom, yielding the target compound, N-Boc-2-amino-5-bromobenzaldehyde. This protection strategy enhances the compound's stability and solubility, making it a more versatile intermediate for subsequent reactions, such as cross-coupling reactions at the bromine-substituted position.

Preparation of Related Functionalized Halobenzaldehydes (e.g., 2-Allyloxy-5-bromobenzaldehyde)

The synthetic methodologies used for benzaldehyde (B42025) precursors can be adapted to create a variety of functionalized analogues. A relevant example is the synthesis of 2-allyloxy-5-bromobenzaldehyde, a compound that features an allyl ether. acs.org This compound is prepared from 5-bromosalicylaldehyde (B98134) (2-hydroxy-5-bromobenzaldehyde). acs.orgamazonaws.com The synthesis is a Williamson ether synthesis, where the phenolic hydroxyl group of 5-bromosalicylaldehyde is deprotonated by a base, typically potassium carbonate (K₂CO₃), to form a phenoxide. amazonaws.comsemanticscholar.org This nucleophilic phenoxide then reacts with an allyl halide, such as allyl bromide, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. acs.orgamazonaws.comsemanticscholar.org The reaction proceeds smoothly at room temperature or with gentle heating to afford 2-allyloxy-5-bromobenzaldehyde in high yield. acs.orgsemanticscholar.org

ParameterCondition
Starting Material 5-Bromosalicylaldehyde
Reagents Allyl bromide, Potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF) or Acetonitrile
Temperature Room Temperature
Yield 96-99%
Data derived from procedures for the synthesis of 2-allyloxy-5-bromobenzaldehyde. acs.orgamazonaws.comsemanticscholar.org

Exploration of Chemical Reactivity and Transformation Pathways

Reactivity of the Aldehyde Moiety

The aldehyde group in N-Boc-2-amino-5-bromobenzaldehyde is a key site for nucleophilic additions and condensation reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Condensation Reactions for Imine and Schiff Base Formation

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. science.gov This reaction is fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. science.govmasterorganicchemistry.com The Boc-protecting group on the adjacent amino group ensures that this site remains unreactive during the condensation process. The formation of Schiff bases from substituted benzaldehydes is a well-established synthetic strategy. science.govnih.govresearchgate.net For instance, the condensation of 2-amino-3,5-dibromobenzaldehyde (B195418) with aliphatic diamines yields tetradentate Schiff base ligands. science.gov

Table 1: Examples of Condensation Reactions
Reactant 1Reactant 2Product TypeReference
Aldehyde/KetonePrimary AmineImine/Schiff Base science.gov
2-Amino-3,5-dibromobenzaldehydeAliphatic DiamineTetradentate Schiff Base Ligand science.gov
Salicylaldehydes1-Amino-2-indanolSchiff Base nih.gov

Carbonyl Additions (e.g., Strecker Reaction for α-Aminonitrile Synthesis)

The aldehyde group is susceptible to attack by various carbon nucleophiles. A notable example is the Strecker reaction, a three-component reaction involving an aldehyde, ammonia (B1221849) (or an amine), and a cyanide source to produce an α-aminonitrile. masterorganicchemistry.comnih.govorganic-chemistry.orgwikipedia.org This reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the cyanide ion. masterorganicchemistry.comwikipedia.org The resulting α-aminonitriles are valuable precursors for the synthesis of α-amino acids upon hydrolysis of the nitrile group. organic-chemistry.orgwikipedia.org The versatility of the Strecker synthesis allows for the use of a wide range of aldehydes and amines, making it a powerful tool for creating diverse amino acid derivatives. nih.govnih.gov While direct examples with this compound are not prevalent in the searched literature, the general applicability of the Strecker reaction to aldehydes suggests its potential for this substrate.

Photochemical Reactivity and Catalysis by Aromatic Aldehydes

Aromatic aldehydes, including derivatives like this compound, can exhibit significant photochemical reactivity. beilstein-journals.org Upon absorption of light, they can be excited to a singlet state, followed by intersystem crossing to a triplet state, which is often the reactive species. beilstein-journals.org

The triplet state of aromatic aldehydes is a key intermediate in many photochemical reactions. beilstein-journals.org It can participate in hydrogen atom transfer (HAT) processes, acting as a hydrogen atom abstractor. beilstein-journals.org This reactivity is harnessed in various synthetic transformations. Studies on benzaldehyde (B42025) have shown that its triplet state can abstract a hydrogen atom from a solvent molecule, initiating a radical chain reaction. beilstein-journals.org The triplet state energy can also be transferred to other molecules, inducing their reactivity. beilstein-journals.org

Aromatic aldehydes have emerged as effective organocatalysts in photoredox catalysis. beilstein-journals.orgnih.gov They can initiate chemical transformations upon photoexcitation, offering a metal-free alternative to traditional photocatalysts. beilstein-journals.org For instance, 4-anisaldehyde has been shown to be an effective organocatalyst for photochemical atom transfer radical addition (ATRA) reactions. beilstein-journals.org In the context of photoredox catalysis, the excited state of a photocatalyst can be quenched by a suitable substrate through single electron transfer (SET), generating radical ions that drive the desired chemical reaction. nih.govethz.chjst.go.jp While aliphatic aldehydes generally show lower efficiency, aromatic aldehydes can participate in these cycles. nih.govsemanticscholar.org The application of this compound in such reactions would depend on its specific photophysical properties and redox potentials.

Strategic Utility of the Aryl Bromide Functionality in Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a valuable handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of biaryl compounds and other complex molecular structures.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for this purpose. mdpi.com this compound can act as the aryl bromide partner in such reactions, coupling with various boronic acids or esters in the presence of a palladium catalyst and a base. The Boc-protecting group is generally stable under these conditions, allowing for the selective functionalization of the aryl bromide position. Other palladium-catalyzed cross-coupling reactions, such as the Heck reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne), are also viable pathways for elaborating the structure of this compound. beilstein-journals.orgresearchgate.net For example, 2-bromobenzaldehydes can undergo Sonogashira coupling with alkynes, and the resulting product can be further transformed in one-pot procedures. beilstein-journals.org

Table 2: Cross-Coupling Reactions with Aryl Bromides
Reaction TypeCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-MiyauraOrganoboron CompoundPalladium Catalyst + BaseBiaryl Compound mdpi.com
HeckAlkenePalladium Catalyst + BaseAryl-substituted Alkene researchgate.net
SonogashiraTerminal AlkynePalladium/Copper Catalysts + BaseAryl-substituted Alkyne beilstein-journals.org
NegishiOrganozinc ReagentPalladium CatalystAryl-substituted Compound researchgate.net

Palladium-Catalyzed Cross-Coupling Transformations

Palladium-catalyzed reactions are central to modern synthetic chemistry for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. eie.gr this compound, with its aryl bromide moiety, is an ideal substrate for a variety of these transformations, including the Suzuki-Miyaura, Sonogashira, and Negishi couplings, as well as intramolecular arylation reactions. eie.gr

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. collectionscanada.gc.ca The reaction is noted for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. acs.org this compound can readily participate in this reaction through its aryl bromide component.

A significant application of the Suzuki-Miyaura coupling involving substrates like this compound is the synthesis of phenanthridines, which are important structural motifs in medicinal chemistry and materials science. rsc.org Research has demonstrated a one-pot method for synthesizing substituted phenanthridines by coupling an ortho-bromoaldehyde with a 2-(Boc-amino)phenylboronic acid derivative. rsc.org

In this cascade process, the initial palladium-catalyzed Suzuki cross-coupling forms a biaryl intermediate. This is followed by the spontaneous removal of the Boc protecting group and an intramolecular condensation between the newly freed amine and the aldehyde group to form the final phenanthridine (B189435) ring system. rsc.org This method offers advantages such as easily accessible precursors, short reaction times, and good compatibility with various functional groups. rsc.org

Table 1: General Conditions for Phenanthridine Synthesis via Suzuki Coupling Cascade

ParameterConditionReference
Palladium Catalyst Pd(PPh₃)₄ rsc.org
Boron Reagent 2-(Boc-amino)benzeneboronic acid pinacol (B44631) ester rsc.org
Aryl Halide Substituted ortho-bromoaldehydes rsc.org
Process One-pot cascade: Suzuki coupling, deprotection, cyclization rsc.org
Outcome Good yields of various substituted phenanthridines rsc.org

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is fundamental for incorporating alkynyl moieties into aromatic systems.

The product of a Sonogashira coupling with this compound would be a 2-amino-5-alkynylbenzaldehyde derivative. This intermediate is primed for subsequent transformations. Cascade reactions involving Sonogashira coupling are efficient methods for constructing heterocyclic systems like indoles and pyrazoles in a single operation. rsc.orgbeilstein-journals.org For instance, a common strategy involves an initial Sonogashira coupling followed by an intramolecular cyclization. beilstein-journals.org The presence of the amino group and the newly introduced alkyne in the product allows for a cyclization event to form an indole (B1671886) ring, often promoted by a catalyst or a change in reaction conditions. This tandem approach avoids the isolation of potentially unstable alkynyl intermediates. beilstein-journals.org

Table 2: Plausible Cascade Sequence for Indole Synthesis

StepReaction TypeIntermediate/ProductRationaleReference
1 Sonogashira Coupling2-(Boc-amino)-5-alkynylbenzaldehydeC-C bond formation between the aryl bromide and a terminal alkyne. beilstein-journals.org
2 Deprotection/CyclizationN-H Indole derivativeRemoval of the Boc group unmasks the amine, which attacks the alkyne (intramolecular hydroamination) to form the indole ring. beilstein-journals.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. eie.gruni-muenchen.de A key advantage of Negishi coupling is the high functional group tolerance of organozinc reagents. uni-muenchen.de This method is particularly effective for creating hindered biaryl compounds. acs.org

This compound is a suitable substrate for Negishi coupling. The reaction would proceed between the aryl bromide of the benzaldehyde and a functionalized organozinc reagent. The Boc-protected amine and the aldehyde group are generally well-tolerated under these coupling conditions, allowing for the synthesis of complex biaryl structures that can serve as precursors for other synthetic targets. uni-muenchen.deresearchgate.net

Table 3: Typical Components in a Negishi Cross-Coupling Reaction

ComponentExample/ConditionPurposeReference
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., P(o-Tol)₃)Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). researchgate.net
Organometallic Reagent Functionalized Organozinc Chloride/IodideProvides the carbon nucleophile for the cross-coupling. uni-muenchen.deresearchgate.net
Solvent THF or DMFSolubilizes reactants and catalyst. researchgate.net
Temperature 50-70 °CProvides thermal energy for the reaction to proceed. researchgate.net

Palladium-catalyzed intramolecular α-arylation is a powerful method for forming heterocyclic rings. csic.es This reaction involves the formation of a C-C bond between an enolate (or related nucleophile) and an aryl halide tethered on the same molecule. acs.org This strategy can be applied to synthesize pyrrolidine-fused structures starting from this compound.

The synthesis would begin by modifying the aldehyde group, for example, through reductive amination with an α-amino acid ester. This creates a precursor containing both the aryl bromide and a nucleophilic α-carbon adjacent to the ester group. Upon treatment with a palladium catalyst and a suitable base, an intramolecular α-arylation occurs, forming the pyrrolidine (B122466) ring fused to the benzene (B151609) ring, resulting in a dihydroisoindole-1-carboxylic acid derivative. csic.es The choice of ligand, often a bulky electron-rich phosphine, is critical for achieving high yields. csic.esumich.edu

Table 4: Key Aspects of Intramolecular α-Arylation for Pyrrolidine Synthesis

AspectDetailReference
Strategy Construction of the pyrrolidine ring via intramolecular C-C bond formation. csic.es
Precursor A molecule containing both an aryl halide and a tethered α-amino acid ester moiety. csic.es
Catalyst System Pd₂(dba)₃ with a phosphine ligand (e.g., Dpe-phos). umich.edu
Base A non-nucleophilic base like NaOt-Bu or K₃PO₄. csic.es
Product Fused bicyclic systems, such as isoindoline (B1297411) derivatives. csic.es
Considerations of Competing Pathways: N-Arylation and Heck Olefination

The presence of both a bromine atom and an aldehyde group on the this compound scaffold gives rise to the potential for competing reaction pathways, particularly in palladium-catalyzed cross-coupling reactions. The primary competing pathways are N-arylation, involving the formation of a carbon-nitrogen bond at the amine position, and Heck olefination, which forms a carbon-carbon bond at the bromine-substituted position.

The outcome of the reaction is highly dependent on the specific reaction conditions, including the choice of catalyst, ligands, base, and solvent. For instance, the use of certain phosphine ligands may favor the Heck olefination pathway, while other ligand systems can promote N-arylation. The steric and electronic properties of the coupling partners also play a crucial role in directing the reaction towards one pathway over the other. Careful optimization of these parameters is therefore essential to achieve the desired product selectively.

Non-Palladium Catalyzed Cross-Coupling Approaches

While palladium catalysis is a dominant methodology in cross-coupling reactions, research has increasingly explored the use of more earth-abundant and cost-effective transition metals such as iron, cobalt, and nickel. These metals can offer alternative reactivity and selectivity profiles for the cross-coupling of substrates like this compound.

The application of iron, cobalt, or nickel catalysts in cross-coupling reactions with this substrate is an area of active investigation. These catalysts can potentially mediate both C-C and C-N bond formations, and their performance is contingent on the development of suitable ligand systems and reaction conditions to control the reactivity and prevent undesired side reactions. The exploration of these alternative catalysts is driven by the pursuit of more sustainable and economical synthetic methods.

Reactions Involving the N-Boc Protected Amine and Subsequent Cyclization Cascades

Orthogonal Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) protecting group on the amine of this compound is crucial for modulating its reactivity during synthesis. A key aspect of its utility lies in the ability to selectively remove it without affecting other functional groups, a concept known as orthogonal deprotection. chemrxiv.orgbath.ac.uk The Boc group is characteristically labile under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. mdpi.orguni-regensburg.de

This selective deprotection is critical because it unmasks the amine functionality, allowing it to participate in subsequent reactions while leaving the bromo and aldehyde functionalities intact for further transformations. The stability of the arylsilyl linkage to moderately acidic conditions further highlights the principle of orthogonality in complex molecular synthesis. mdpi.org The ability to perform this deprotection selectively is a cornerstone of multistep synthetic strategies involving this versatile building block.

Intramolecular Cyclization Strategies for Nitrogen Heterocycles

Following the deprotection of the N-Boc group, the newly liberated primary amine can participate in intramolecular cyclization reactions with the adjacent aldehyde group, or with other functionalities introduced at the bromine position, to construct various nitrogen-containing heterocyclic systems.

The Friedländer annulation is a classic and powerful method for the synthesis of quinolines. In the context of this compound, after the deprotection of the Boc group to yield 2-amino-5-bromobenzaldehyde (B112427), this intermediate can undergo a Friedländer condensation with a compound containing a reactive α-methylene group adjacent to a carbonyl. This reaction proceeds via an initial aldol-type condensation between the enolate of the carbonyl compound and the aldehyde of the 2-aminobenzaldehyde (B1207257) derivative, followed by an intramolecular cyclization and dehydration to afford the quinoline (B57606) ring system. The bromine atom at the 5-position remains on the newly formed quinoline, providing a handle for further functionalization. While direct examples with this compound are specific, the general applicability of the Friedländer synthesis to substituted 2-aminobenzaldehydes is well-established. scispace.com

Indium(III) salts have emerged as effective catalysts for a variety of organic transformations, including the cyclization of enynamides to form nitrogen-containing heterocycles. researchgate.net140.122.64 While direct application to this compound is a specific area of research, the broader utility of indium(III) catalysis in related systems provides a strong precedent. For instance, indium(III)-catalyzed cyclizations of aromatic 5-enynamides, which can be conceptually derived from 2-bromobenzaldehyde (B122850) precursors, have been shown to yield 2-aminonaphthalenes and 2-amino-1H-indenes. 140.122.64

Post-Ugi Cyclizations (e.g., Buchwald-Hartwig Type Intramolecular Amidation for Indol-2-ones and Quinoxalin-2-ones)

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating molecular complexity from simple starting materials. This compound is an excellent substrate for this reaction, serving as the aldehyde component. The resulting Ugi product retains the bromo-substituent and the Boc-protected aniline (B41778) nitrogen, which are perfectly poised for subsequent intramolecular cyclization reactions.

A prominent post-Ugi transformation is the palladium-catalyzed Buchwald-Hartwig amidation. This intramolecular N-aryl amidation is a key step in the synthesis of various nitrogen-containing heterocycles. acs.org When this compound is used in an Ugi reaction, the resulting adduct can undergo intramolecular cyclization to furnish highly substituted indol-2-ones. acs.orgacs.org The reaction sequence involves the Ugi-4CR to assemble a linear precursor, followed by a palladium-catalyzed cyclization where the newly formed secondary amide nitrogen attacks the carbon bearing the bromine atom. acs.org This strategy allows for the introduction of four points of diversity into the final indol-2-one (B1256649) scaffold, originating from the four components of the initial Ugi reaction. acs.org

A similar strategy can be employed to synthesize quinoxalin-2-ones. In this case, the key starting material for the Ugi reaction would be a 2-bromoaniline (B46623) derivative. The resulting Ugi product undergoes an analogous intramolecular palladium-catalyzed amidation to yield the quinoxalin-2-one core. acs.orgsioc-journal.cn While the aldehyde component in this specific sequence is not the bromo-substituted one, the underlying principle of a post-Ugi Buchwald-Hartwig cyclization highlights a powerful synthetic strategy for which bromo-substituted aldehydes like this compound are valuable partners in creating other classes of heterocycles.

The general conditions for these palladium-catalyzed cyclizations often involve a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine ligand (e.g., tri-o-tolylphosphine (B155546) or Me-Phos), and a base. acs.org The reaction demonstrates the utility of the bromine atom on the benzaldehyde ring as a crucial handle for C-N bond formation.

Cascade Ring Expansion Methodologies utilizing N-Functionalization

Cascade reactions that enable the construction of medium-sized rings (8-11 membered) are of significant interest due to the prevalence of these motifs in biologically active natural products and pharmaceuticals. The synthesis of such rings is challenging due to unfavorable entropic and enthalpic factors. Ring expansion methodologies offer a practical solution to this problem. rsc.org

This compound possesses key functional groups that make it an ideal precursor for substrates intended for cascade ring expansion reactions. Specifically, the Boc-protected amine allows for various N-functionalization reactions after deprotection, while the bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling (SMCC). rsc.orgnus.edu.sg

One such methodology, the cyclization/ring expansion (CRE) cascade, involves the formation of a reactive charged intermediate from a linear precursor, which then undergoes an in-situ ring expansion. rsc.org Research in this area has demonstrated the synthesis of 8- and 9-membered lactone building blocks from linear precursors containing both a Boc-protected amine and an aryl bromide. rsc.org These functional groups are then used for subsequent diversification.

The synthetic strategy involves a two-stage functionalization:

Suzuki-Miyaura Cross-Coupling: The aryl bromide is coupled with various boronic acids to introduce a point of diversity.

N-Functionalization: The Boc group is removed, and the resulting free amine is functionalized through reactions like sulfonylation, amidation, N-alkylation, or reductive amination. rsc.org

This approach allows for the creation of diverse, three-dimensional medium-ring structures from building blocks conceptually similar to this compound, highlighting its potential as a starting material for generating libraries of complex, lead-like compounds. rsc.org

Synthesis of Oxygen-Containing Heterocycles with Amino Functionality (e.g., 5-Amino-2,5-dihydro-1-benzoxepines)

The synthesis of oxygen-containing heterocycles is a central theme in medicinal chemistry. Benzoxepines, in particular, are structural motifs found in a range of pharmacologically active compounds. acs.org A one-pot, multi-bond-forming process has been developed for the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines, demonstrating a pathway from substituted benzaldehydes. acs.org

While the reported synthesis starts from 2-hydroxy-5-bromobenzaldehyde, the methodology illustrates a clear route where the aldehyde and bromo-substituted benzene ring are key components. The synthesis proceeds through the following key steps:

O-allylation: The phenolic hydroxyl group of 2-hydroxy-5-bromobenzaldehyde is allylated to give 2-allyloxy-5-bromobenzaldehyde. acs.org

Horner-Wadsworth-Emmons (HWE) reaction: The aldehyde is reacted with a phosphonate (B1237965) ester to extend the side chain, forming an α,β-unsaturated ester. acs.org

Reduction: The ester is reduced to the corresponding allylic alcohol. acs.org

One-Pot Overman Rearrangement and Ring-Closing Metathesis (RCM): The allylic alcohol is converted to an allylic trichloroacetimidate, which then undergoes a thermal Overman rearrangement followed by an RCM reaction to construct the 2,5-dihydro-1-benzoxepine ring with a protected amino group at the 5-position. acs.org

This sequence showcases how a substituted bromobenzaldehyde can be elaborated into a complex, seven-membered oxygen-containing heterocycle. The presence of the amino group on this compound, once appropriately manipulated, could be integrated into similar strategies to yield amino-functionalized benzoxepines and related structures.

Applications in Asymmetric Synthesis and Stereocontrol

The aldehyde functionality of this compound makes it a valuable electrophile in various carbon-carbon bond-forming reactions. The development of stereoselective variants of these reactions is crucial for the synthesis of chiral molecules. The compound and its derivatives can participate in diastereoselective and enantioselective transformations, often controlled by chiral auxiliaries or organocatalysts.

Diastereoselective and Enantioselective Transformations

The aldehyde group of this compound can be engaged in reactions where new stereocenters are formed. The stereochemical outcome of these reactions can be influenced by the existing structural features of the molecule or by external chiral reagents.

For instance, diastereoselective additions to acetals derived from related bromobenzaldehydes have been shown to proceed with high selectivity. The reaction of 2-bromo-benzaldehyde dimethyl acetal (B89532) with a silylated pentenoate in the presence of TiCl₄ resulted in excellent diastereoselectivity (>99% d.e.). researchgate.net This suggests that the steric and electronic properties of the ortho-bromo substituted ring can effectively control the facial selectivity of additions to prochiral centers.

Furthermore, N-protected 2-aminobenzaldehydes are effective substrates in organocatalytic asymmetric domino reactions. A conjugate addition-aldol-dehydration sequence between 2-N-protected aminobenzaldehydes and α,β-unsaturated aldehydes, promoted by a chiral diphenylprolinol silyl (B83357) ether, affords synthetically useful 1,2-dihydroquinolines in high yields and with high enantioselectivities. acs.org This transformation demonstrates that the N-protected amino group is compatible with and can participate in complex, stereoselective cascade reactions.

The table below summarizes representative findings in stereoselective transformations involving related substituted benzaldehydes.

Reaction TypeAldehyde SubstrateChiral InfluenceKey FindingReference
Lewis-Acid Promoted Addition2-Bromo-benzaldehyde dimethyl acetalSubstrate ControlHigh diastereoselectivity (>99% d.e.) with TiCl₄. researchgate.net
Organocatalytic Domino Reaction2-N-Protected aminobenzaldehyde(S)-Diphenylprolinol TES etherHigh enantioselectivity for 1,2-dihydroquinolines. acs.org
Nickel-Catalyzed Reductive Coupling4-BromobenzaldehydeChiral Phosphoramidite (B1245037) LigandSubstrate was found to be unsuitable for the reaction. acs.org
Diastereoselective Cyclization2-BromobenzaldehydeChiral AlkanolaminesPd-catalyzed reaction affords tricyclic isoindolinones with good diastereoselectivity. nih.gov
Chiral Auxiliary Approaches and Organocatalysis

Chiral auxiliaries provide a reliable method for inducing stereoselectivity. One example involves the reaction of 2-bromobenzaldehyde with chiral alkanolamines under palladium catalysis, which diastereoselectively yields tricyclic isoindolinones. nih.gov This approach demonstrates how a chiral unit can be temporarily incorporated to guide the formation of new stereocenters relative to the bromobenzaldehyde core.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals. A particularly relevant application for this compound involves its conversion into the corresponding N-Boc-protected imine. These imines are excellent electrophiles in a variety of organocatalytic transformations. core.ac.ukorgsyn.org

For example, chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been used to catalyze the enantioselective addition of nucleophiles to N-Boc imines. orgsyn.org Similarly, chiral cyclopropenimines have been shown to be highly potent Brønsted base catalysts for Mannich reactions between glycine (B1666218) imines and N-Boc-aldimines, proceeding with high levels of both enantio- and diastereocontrol. The N-Boc group is crucial in these reactions, as it activates the imine for nucleophilic attack.

The general workflow involves:

Condensation of this compound with an amine to form the corresponding N-Boc-imine.

Reaction of the imine with a suitable nucleophile in the presence of a chiral organocatalyst (e.g., a chiral phosphoric acid or a chiral amine). sioc-journal.cnorgsyn.org

This two-step sequence allows the aldehyde functionality to be converted into a chiral amine, demonstrating the utility of this compound as a versatile starting point for asymmetric synthesis.

Mechanistic Insights and Theoretical Investigations

Detailed Mechanistic Pathways of Key Transformations

N-Boc-2-amino-5-bromobenzaldehyde is a key precursor in the synthesis of quinazolines and other heterocyclic compounds. The formation of quinazolines often involves a multi-step, one-pot reaction. For instance, in a three-component reaction with primary amines and sodium azide, the reaction proceeds through the formation of new N-N, C-N, and C=N bonds. acs.org Control experiments support the proposed mechanistic pathways. acs.org

One common transformation is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. researchgate.net While the general mechanism is understood, the reaction can proceed through competing pathways depending on the specific reactants and conditions. researchgate.net For example, a modified Friedländer synthesis of quinolines can proceed via the oxidation of a 2-aminobenzyl alcohol to the corresponding aldehyde, followed by coupling with a ketone. researchgate.net

In the context of multicomponent reactions, this compound can participate in cascade reactions. For example, the synthesis of indole (B1671886) derivatives can be achieved through a palladium-catalyzed sequence involving alkenyl amination, C-arylation, and subsequent intramolecular N-arylation. beilstein-journals.org

Role of Catalyst Systems and Ligand Effects in Reaction Efficiency and Selectivity

The choice of catalyst and ligand is crucial in directing the outcome of reactions involving this compound. Palladium-based catalysts are frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds at the bromine-substituted position. eie.gr The efficiency of these catalysts can be influenced by the nature of the supporting ligands. eie.gr For instance, the use of phosphine (B1218219) ligands can enhance catalytic activity in certain palladium-catalyzed reactions. eie.gr

Copper-based catalysts also play a significant role. A copper(I)/TEMPO system has been shown to be highly selective for the oxidation of primary alcohols to aldehydes, a transformation relevant to the synthesis of this compound from its corresponding alcohol precursor. orgsyn.org This system exhibits broad functional group tolerance. orgsyn.org In the synthesis of quinazolines, copper oxide nanoparticles supported on activated carbon have been used as a heterogeneous catalyst, offering advantages such as easy separation and recyclability. acs.org

Ligand effects are also prominent in controlling enantioselectivity. In nickel-catalyzed reductive coupling reactions, the VAPOL-derived phosphoramidite (B1245037) ligand L1 has been shown to reverse the expected regioselectivity, leading to the formation of vicinal aminoalcohols. nih.gov The choice of ligand can dramatically alter the reaction pathway, with some ligands being completely ineffective while others provide high levels of control. nih.gov

Catalyst SystemLigandReaction TypeKey Feature
PalladiumPhosphinesCross-CouplingEnhanced catalytic efficiency. eie.gr
Copper(I)TEMPOOxidationHigh selectivity for 1° alcohols. orgsyn.org
Copper Oxide NanoparticlesNone (heterogeneous)Quinazoline SynthesisRecyclable and environmentally friendly. acs.org
Nickel(0)VAPOL-derived phosphoramidite (L1)Reductive CouplingReversal of regioselectivity. nih.gov

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) for Transition State Analysis)

Computational methods, particularly Density Functional Theory (DFT), have been employed to understand the molecular structure and properties of 2-amino-5-bromobenzaldehyde (B112427), the parent compound of this compound. researchgate.net These studies provide insights into the molecule's stability, which arises from hyperconjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis. researchgate.net The results confirm the occurrence of intramolecular charge transfer (ICT) within the molecule. researchgate.net

DFT calculations are also used to investigate reaction mechanisms and predict the regiochemistry of cycloisomerization reactions. acs.org For instance, in the InCl3-catalyzed cycloisomerization of 1,6-enynes, DFT calculations helped elucidate how different diene isomers were generated. acs.org Such computational studies are invaluable for understanding transition states and the factors that control reaction outcomes. bath.ac.uk

Analysis of Regioselectivity, Diastereoselectivity, and Enantioselectivity

The stereochemical outcome of reactions involving this compound and related compounds is highly dependent on the reaction conditions and the catalyst system employed.

Regioselectivity: In nickel-catalyzed reductive coupling reactions of aminodienes with aldehydes, the choice of ligand can completely reverse the regioselectivity. nih.gov While typical conditions favor the formation of aldol-type products, the use of a specific VAPOL-derived phosphoramidite ligand (L1) directs the reaction to the less nucleophilic and more sterically hindered carbon, yielding vicinal aminoalcohol derivatives. nih.gov

Diastereoselectivity: In the synthesis of α-aminophosphonates through a three-component reaction, the use of N-Boc-3-piperidinone can lead to a mixture of diastereomers. nih.gov Similarly, in the synthesis of α,α-disubstituted α-amino acid derivatives, high diastereomeric ratios have been observed. researchgate.net

Enantioselectivity: High enantioselectivity can be achieved in various reactions. For example, in the rhodium-catalyzed asymmetric hydrogenation of α-(phthalimidomethyl)acrylates, BoPhoz-type ligands have been shown to afford excellent enantioselectivities. researchgate.net The presence of an N-H proton in the ligand backbone was found to significantly improve the enantioselectivity. researchgate.net In some cases, disappointing enantiomeric excesses have been reported, such as in the reaction with ortho-bromobenzaldehyde. researchgate.net

Reaction TypeKey FactorStereochemical Outcome
Nickel-catalyzed Reductive CouplingLigand (L1)Regioisomer formation controlled. nih.gov
Three-component α-aminophosphonate synthesisChiral amineDiastereomeric mixture formed. nih.gov
Rhodium-catalyzed Asymmetric HydrogenationLigand (BoPhoz-type)High enantioselectivity. researchgate.net

Identification and Characterization of Reaction Intermediates (e.g., Iminium Ions, Keteniminium Ions, Aryl Radicals)

The mechanistic pathways of reactions involving this compound and its derivatives often proceed through various reactive intermediates.

In the Friedländer reaction, the initial step is believed to be the formation of a Schiff base (imine) between the amino group and the carbonyl compound. researchgate.net This is followed by an intramolecular aldol-type condensation. researchgate.net

In palladium-catalyzed reactions, the formation of palladium-carbene intermediates has been proposed. researchgate.net For instance, in a three-component coupling of vinyl halides, trimethylsilyldiazomethane, and amines, the mechanism is thought to involve the formation of an R-Pd=CHSiMe3 intermediate. researchgate.net Migratory insertion of the carbene into the Pd-C bond can lead to a π-allylpalladium species. researchgate.net

Radical intermediates, such as the benzoyl radical, can be formed under photochemical conditions. beilstein-journals.org The irradiation of benzaldehyde (B42025) can lead to the formation of a benzoyl radical, which can then participate in subsequent reactions. beilstein-journals.org

In some multicomponent reactions, the in situ generation of imines is a key step. beilstein-journals.org For example, N-acyliminium species can be generated in situ from an imine and an acid chloride, which then undergo oxidative addition to a Pd(0) complex. beilstein-journals.org

Strategic Applications in the Synthesis of Diverse Chemical Scaffolds

Construction of Complex Nitrogen-Containing Heterocycles

The strategic placement of reactive functional groups in N-Boc-2-amino-5-bromobenzaldehyde makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Indole (B1671886), Pyrrole (B145914), and Pyrrolidine (B122466) Derivatives

The synthesis of indole, pyrrole, and pyrrolidine derivatives often utilizes the aldehyde and the protected amine functionalities of this compound. The bromine atom can be further functionalized through various cross-coupling reactions to introduce additional diversity into the final products.

Product ScaffoldSynthetic StrategyKey Features
Indoles Intramolecular cyclization following reaction with a suitable two-carbon unit.The bromine atom can be retained for further modification or can participate in the cyclization process.
Pyrroles Paal-Knorr type synthesis or other condensation reactions with 1,4-dicarbonyl compounds.The N-Boc group can be removed under acidic conditions to allow for further derivatization of the pyrrole nitrogen.
Pyrrolidines Reductive amination followed by intramolecular cyclization or by reaction with a suitable four-carbon synthon.The stereochemistry of the resulting pyrrolidine can often be controlled by the choice of reducing agent and reaction conditions.

Quinoline (B57606), Naphthyridine, and Phenanthridine (B189435) Systems

The construction of fused aromatic systems such as quinolines, naphthyridines, and phenanthridines from this compound typically involves multi-step sequences or one-pot reactions. These methods often rely on the aldehyde for the initial condensation and the amino group and bromine atom for the subsequent cyclization and aromatization steps.

Heterocyclic SystemGeneral Synthetic ApproachSignificance
Quinolines Friedländer annulation or similar condensation reactions with activated methylene (B1212753) compounds.The bromine atom at the 6-position of the resulting quinoline is a valuable handle for further functionalization.
Naphthyridines Condensation with aminopyridines followed by intramolecular cyclization.Provides access to aza-analogs of quinolines with diverse biological activities.
Phenanthridines Intramolecular biaryl coupling reactions of derivatives of this compound.This approach allows for the synthesis of complex polycyclic aromatic alkaloids and related compounds.

Isoindoline (B1297411) and Dihydroisoindole Frameworks

The synthesis of isoindoline and dihydroisoindole frameworks from this compound generally proceeds through an initial reaction at the aldehyde, followed by an intramolecular cyclization involving the nitrogen atom.

A common strategy involves the reductive amination of the aldehyde with a primary amine, followed by an intramolecular N-arylation to form the isoindoline ring. The bromine atom is crucial for this cyclization step, which is typically catalyzed by a palladium or copper catalyst. The N-Boc protecting group can be readily removed to allow for further manipulation of the isoindoline nitrogen.

Benzoxepine (B8326511) Scaffolds

This compound can serve as a precursor for the synthesis of benzoxepine scaffolds, which are seven-membered heterocyclic rings fused to a benzene (B151609) ring. The synthesis often involves a multi-step sequence that begins with the modification of the aldehyde group.

One approach involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon extension at the aldehyde, followed by an intramolecular O-arylation to form the oxepine ring. The bromine atom is essential for this ether-forming cyclization. The amino group can be further functionalized or can participate in subsequent reactions to build more complex structures.

Contribution to the Synthesis of Chiral Molecules and Unnatural Amino Acids

The versatility of this compound extends to the synthesis of chiral molecules and unnatural amino acids. The aldehyde functionality is a key handle for introducing stereocenters through various asymmetric transformations.

ApplicationSynthetic MethodologyKey Advantages
Chiral Molecules Asymmetric addition of nucleophiles to the aldehyde group, asymmetric reduction of the aldehyde, or use of chiral auxiliaries.Allows for the creation of enantiomerically enriched alcohols and other chiral building blocks.
Unnatural Amino Acids Strecker synthesis or other related methodologies starting from the aldehyde.Provides access to novel amino acids with tailored properties for peptidomimetics and drug discovery.

Development of Multicomponent Reactions (MCRs) and Sequential Processes

The presence of multiple reactive sites in this compound makes it an excellent substrate for the development of multicomponent reactions (MCRs) and sequential or tandem processes. These reactions allow for the rapid construction of complex molecules from simple starting materials in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy.

For example, an MCR could involve the in-situ formation of an imine from the aldehyde and a primary amine, which then undergoes a cycloaddition with a third component. The bromine atom and the Boc-protected amine can then be used in subsequent transformations, either in a sequential one-pot process or after isolation of the MCR product. This approach has been utilized to generate libraries of structurally diverse compounds for high-throughput screening.

Innovations in Methodological Development and Sustainable Chemistry

Design of Efficient One-Pot and Cascade Reaction Sequences

N-Boc-2-amino-5-bromobenzaldehyde is an ideal substrate for designing one-pot and cascade reactions, which combine multiple synthetic steps into a single operation without isolating intermediates. This approach significantly enhances efficiency by reducing solvent use, purification steps, and reaction time. The molecule's structure, featuring an aldehyde and a protected amine in an ortho relationship, is perfectly suited for sequential transformations to build complex heterocyclic systems. rsc.org

A prominent example is the use of this aldehyde in cascade reactions to form quinoline (B57606) scaffolds, which are core structures in many pharmaceuticals. oaepublish.com In a typical sequence, such as a modified Friedländer annulation, this compound can react with a methylene-containing carbonyl compound. This process initiates a cascade involving an initial condensation, followed by an intramolecular cyclization and subsequent dehydration/aromatization, all occurring in a single pot to yield a polysubstituted quinoline. units.itnih.gov The Boc-protecting group ensures controlled reactivity and prevents unwanted side reactions of the amine, guiding the cascade toward the desired product. Such strategies are central to modern medicinal chemistry for rapidly generating libraries of complex molecules. rsc.orgrsc.org

The table below outlines a representative cascade reaction for the synthesis of a quinoline derivative from this compound.

Table 1: Representative Cascade Reaction for Quinolone Synthesis

Step Description Reagents/Conditions Intermediate/Product
1 Aldol Condensation Ketone (e.g., acetone), Base (e.g., NaOH) or Acid Catalyst α,β-Unsaturated Ketone Intermediate
2 Michael Addition/Cyclization (Deprotection) Heat, Acidic Conditions Dihydroquinolinone Intermediate

| 3 | Aromatization | Oxidation or Dehydrogenation | 6-Bromo-2-methylquinoline |

Advancements in Catalysis: Organocatalysis, Metal-Free, and Photoredox Systems

Modern catalysis has provided powerful tools to enhance the synthesis and transformation of this compound, moving away from stoichiometric reagents toward more sustainable and efficient catalytic methods.

Organocatalysis and Metal-Free Systems The synthesis of the precursor, 2-amino-5-bromobenzaldehyde (B112427), has benefited significantly from metal-free and organocatalytic approaches. A notable example is the aerobic oxidation of 2-amino-5-bromobenzyl alcohol using a catalyst system based on 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO). orgsyn.orgnih.gov TEMPO is a stable organic nitroxyl (B88944) radical that acts as a catalyst to mediate the oxidation of the primary alcohol to the aldehyde using ambient air as the terminal oxidant. organic-chemistry.org While often used with a copper(I) co-catalyst, the core transformation relies on the organic TEMPO molecule. rsc.orgacs.org This method avoids the use of toxic, stoichiometric heavy-metal oxidants like chromium or manganese reagents, generates water as the primary byproduct, and proceeds under mild conditions, making it a greener alternative. acs.orgrsc.org Furthermore, metal-free cascade reactions, sometimes catalyzed by iodine, can be employed to convert amine derivatives into complex heterocycles, showcasing a broader trend toward eliminating transition metals where possible. organic-chemistry.orgrsc.org

Photoredox Systems The bromine atom on the this compound scaffold makes it an excellent candidate for modern cross-coupling reactions driven by photoredox catalysis. nih.gov Dual photoredox/nickel catalysis has emerged as a powerful platform for forming C-C and C-heteroatom bonds under exceptionally mild conditions. rsc.orgyoutube.com In this system, a photocatalyst (often an iridium or organic dye complex) absorbs visible light and engages in a single-electron transfer (SET) process. acs.org This initiates a catalytic cycle that allows a nickel co-catalyst to activate the aryl bromide for coupling with a wide range of partners, including alkyl radicals generated from carboxylic acids or silicates. researchgate.netmdpi.com This technology enables the construction of complex molecular architectures that are difficult to access through traditional methods and often operates at room temperature, offering high functional group tolerance. nih.govnih.govdeepdyve.com

The table below summarizes the key components of a typical dual photoredox/nickel-catalyzed cross-coupling reaction involving an aryl bromide like this compound.

Table 2: Components of a Typical Photoredox/Nickel Dual Catalytic System

Component Example Function
Aryl Halide This compound Electrophilic coupling partner
Coupling Partner Alkyl carboxylic acid, Ammonium alkylsilicate Source of the nucleophilic radical
Photocatalyst Ir(ppy)₃, 4CzIPN Absorbs visible light, initiates SET
Nickel Catalyst NiCl₂·glyme Cross-coupling catalyst
Ligand dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) Stabilizes and modulates Ni catalyst
Reductant/Base Amine, Carbonate Electron donor or proton acceptor

| Solvent | DMF, Acetonitrile (B52724) | Reaction medium |

Principles of Green Chemistry in Synthetic Design and Implementation

The synthesis and use of this compound provide a practical case study for the application of the 12 Principles of Green Chemistry. yale.eduqub.ac.ukasbcnet.org These principles guide chemists in designing safer, more sustainable, and resource-efficient processes. tradebe.com

Catalysis (Principle 9): The shift from stoichiometric oxidants (e.g., PCC, KMnO₄) to catalytic systems like Cu/TEMPO for the synthesis of the aldehyde precursor is a clear application of this principle. qub.ac.uk Catalysts are used in small amounts and are regenerated, minimizing waste compared to reagents used in stoichiometric or greater quantities. tradebe.com Similarly, photoredox/nickel catalysis enables transformations that might otherwise require harsh conditions or less efficient multi-step routes.

Atom Economy (Principle 2): Atom economy measures how many atoms from the reactants are incorporated into the final product. acs.org While the synthesis of the precursor alcohol via reduction of 2-amino-5-bromobenzoic acid with LiAlH₄ has a lower atom economy due to the generation of inorganic waste, subsequent steps can be highly atom-economical. orgsyn.org Cascade reactions (see 6.1) are particularly effective at maximizing atom economy by telescoping multiple steps and minimizing the number of reagents. tradebe.com

Safer Solvents and Auxiliaries (Principle 5): Synthetic procedures for this compound often use conventional solvents like acetonitrile and ethyl acetate. orgsyn.orgnih.gov The principles of green chemistry encourage the selection of solvents with lower toxicity and environmental impact and minimizing their total volume. acs.org The use of water as a byproduct in aerobic oxidation is a significant advantage.

Table 3: Application of Green Chemistry Principles

Principle Application in the Context of this compound
9. Catalysis Use of Cu/TEMPO for aerobic oxidation and Ni/photoredox systems for cross-coupling.
2. Atom Economy Maximized through cascade reactions to build heterocycles in a single pot.
5. Safer Solvents Aerobic oxidation produces water as a benign byproduct; push to minimize organic solvent use.
6. Energy Efficiency Photoredox catalysis reactions are often run at room temperature using visible light.

| 8. Reduce Derivatives | The Boc group is a necessary derivative to control reactivity, illustrating a practical compromise. |

Future Research Directions and Perspectives

Exploration of Untapped Reactivity Modes and Novel Transformation Discoveries

The current synthetic applications of N-Boc-2-amino-5-bromobenzaldehyde primarily leverage its functional groups in separate, sequential steps. A significant future direction lies in designing cascade or domino reactions where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from a simple starting material. The inherent electronic and steric properties, influenced by the electron-withdrawing aldehyde and bromine, and the bulky Boc protecting group, can be exploited for selective transformations.

Research in this area could focus on:

Multicomponent Reactions (MCRs): Designing novel MCRs that involve the aldehyde, the amine (after deprotection), and an external reaction partner. For instance, a modified Ugi or Passerini reaction could be explored, incorporating the aromatic core into diverse heterocyclic scaffolds. rug.nl The development of such reactions would provide efficient access to libraries of complex molecules for drug discovery. whiterose.ac.uk

Intramolecular Cascade Cyclizations: The dual functionality of the aldehyde and the bromo-substituted ring invites the exploration of intramolecular cyclization cascades. Following an initial intermolecular reaction at the aldehyde, a subsequent intramolecular coupling (e.g., Heck, Suzuki) or nucleophilic aromatic substitution involving the bromine could generate novel polycyclic systems. Research could investigate the reaction of the aldehyde with bifunctional reagents to set up these cascade processes.

Organocatalytic Activation Modes: While metal catalysis is common, exploring organocatalytic activation of the aldehyde, for example in aza-Michael/aldol cascades with enals, could lead to new dihydroquinoline-type structures. chemrxiv.org The development of aminocatalytic methods that engage the aldehyde in vinylogous or homoenolate reactivity could also unveil unprecedented transformations. acs.org

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

Achieving precise control over stereochemistry is paramount for synthesizing biologically active molecules. For this compound, future research must prioritize the development of robust methods for creating chiral centers with high enantioselectivity and diastereoselectivity, particularly through reactions involving the aldehyde functionality.

Key areas for investigation include:

Asymmetric Carbonyl Addition: The development of catalytic asymmetric additions to the aldehyde group is a primary goal. This includes using chiral ligands with metals like nickel, copper, or ruthenium for enantioselective alkylations, allylations, or arylations. nih.govorgsyn.org For example, nickel-catalyzed reductive couplings with functionalized dienes, guided by chiral phosphoramidite (B1245037) ligands, could produce vicinal amino alcohol derivatives with excellent diastereoselectivity and high enantiomeric excess. nih.govacs.org

Organocatalyzed Stereoselective Reactions: Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers or chiral phosphoric acids, offer a powerful metal-free alternative. chemrxiv.org These can be used to catalyze enantioselective additions of nucleophiles (e.g., nitroalkanes, malonates) to the aldehyde or to mediate asymmetric cascade reactions that form multiple stereocenters in one pot. chemrxiv.orgresearchgate.net

Substrate-Controlled Diastereoselective Reactions: In molecules derived from this compound that already contain a stereocenter, subsequent reactions can be directed by this existing chirality. Research into these substrate-controlled reactions, particularly intramolecular cyclizations, could provide access to rigid polycyclic scaffolds with defined stereochemistry. whiterose.ac.uk

Table 1: Potential Catalytic Systems for Stereoselective Transformations

Catalytic Approach Catalyst/Ligand Example Target Transformation Desired Outcome Reference for Concept
Asymmetric Metal Catalysis Ni(0) / Chiral Phosphoramidite Ligand Reductive coupling with dienes anti-configured vicinal amino alcohols nih.govacs.org
Organocatalysis Diarylprolinol Silyl Ether Aza-Michael/Aldol Cascade Enantioenriched Dihydroquinolines chemrxiv.org
Anion-Binding Catalysis Chiral Hydrogen-Bond Donors SN2 Substitution (post-modification) Enantioenriched Amino Esters
Asymmetric Borylation Cu(II) / Chiral Ligand Borylation of derived imines Chiral α-Amino Boronic Acid Derivatives researchgate.net

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for large, diverse compound libraries for high-throughput screening (HTS) in drug discovery necessitates the use of automated synthesis platforms. rug.nlacs.org this compound is an ideal building block for such technologies due to its distinct and orthogonally reactive functional groups.

Future efforts should be directed towards:

Developing Robust Reaction Protocols: Adapting and optimizing reactions such as Suzuki-Miyaura couplings, reductive aminations, and amide bond formations for use on automated synthesizers. whiterose.ac.uk This involves ensuring high fidelity and yield across a range of diverse building blocks added to the this compound core.

Flow Chemistry Synthesis: Translating key transformations into continuous flow chemistry setups. Flow reactors can offer superior control over reaction parameters, improve safety, and allow for seamless multi-step syntheses, which is highly advantageous for library production.

Diversity-Oriented Synthesis (DOS): Using this compound as a starting point for DOS strategies. By applying a series of branching and cyclization reactions, a single core structure can be rapidly elaborated into a wide array of structurally distinct molecular scaffolds, accessing novel regions of chemical space. whiterose.ac.uk This approach is significantly more efficient than traditional linear synthesis for generating lead-like compounds. whiterose.ac.uk

Computational-Aided Design of New Reactions and Catalyst Systems

Computational chemistry provides powerful tools to predict reactivity, elucidate reaction mechanisms, and design new catalysts, thereby accelerating the discovery of novel synthetic methods. Applying these techniques to this compound can guide experimental work and overcome synthetic challenges.

Future research should leverage computational approaches to:

Predict Reactivity and Site-Selectivity: Using Density Functional Theory (DFT) to model reaction pathways and transition states can help predict the feasibility of new transformations and understand the factors controlling regioselectivity and stereoselectivity. researchgate.net This can be used to identify promising conditions for untapped cascade reactions.

Design Novel Catalysts: Computational modeling can be used to design and screen new chiral ligands or organocatalysts for enantioselective reactions. By understanding the non-covalent interactions between the catalyst and the substrate in the transition state, catalysts can be optimized for higher efficiency and selectivity.

Elucidate Reaction Mechanisms: For newly discovered transformations, computational studies can provide a detailed mechanistic understanding. For example, in complex catalytic cycles, DFT can help identify the catalyst's resting state, the rate-determining step, and potential deactivation pathways, enabling rational optimization of the reaction conditions. researchgate.net

Table 2: Computational Approaches for Advancing Synthesis

Computational Method Application Area Research Goal Reference for Concept
Density Functional Theory (DFT) Reaction Mechanism Studies Elucidate transition states and intermediates for novel cascade reactions. researchgate.net
Molecular Dynamics (MD) Catalyst-Substrate Interactions Simulate the dynamic behavior of catalyst-substrate complexes to understand stereochemical induction. acs.org
Quantitative Structure-Activity Relationship (QSAR) Catalyst Optimization Correlate catalyst structure with enantioselectivity to guide the design of more effective catalysts.
High-Throughput Virtual Screening Reagent & Catalyst Discovery Screen virtual libraries of catalysts or reactants to identify promising candidates for experimental validation. rug.nl

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental data on electronic properties?

  • Methodology : Recalculate HOMO-LUMO gaps and electrostatic potentials using DFT (B3LYP/6-311+G(d,p)) with solvent corrections (PCM model). Cross-check with cyclic voltammetry (e.g., oxidation peaks for aldehyde/Boc groups) and UV-Vis spectroscopy (λmax_{\text{max}} shifts in different solvents) .

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